molecular formula C20H16N2O4S B11410708 N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Katalognummer: B11410708
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: WTKLPVCWRNOTHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 873082-70-3) features a benzothiazole ring substituted with an ethoxy group at the 6-position, connected via a carboxamide linker to a 6-methyl-4-oxo-chromene moiety . Its molecular formula is $ \text{C}{20}\text{H}{16}\text{N}{2}\text{O}{4}\text{S} $, with a molecular weight of 380.417 g/mol.

Eigenschaften

Molekularformel

C20H16N2O4S

Molekulargewicht

380.4 g/mol

IUPAC-Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H16N2O4S/c1-3-25-12-5-6-14-18(9-12)27-20(21-14)22-19(24)17-10-15(23)13-8-11(2)4-7-16(13)26-17/h4-10H,3H2,1-2H3,(H,21,22,24)

InChI-Schlüssel

WTKLPVCWRNOTHQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromen-2-carbonsäureamid beinhaltet typischerweise die Kondensation von 2-Aminobenzolthiol mit Aldehyden oder Ketonen, gefolgt von Cyclisierungsreaktionen. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dioxan und Katalysatoren, um die Bildung des gewünschten Produkts zu fördern .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und Prinzipien der grünen Chemie kann die Effizienz und Nachhaltigkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromen-2-carbonsäureamid durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and potential therapeutic applications:

Antimicrobial Activity

Preliminary studies have indicated that N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide possesses antimicrobial properties. It has shown efficacy against various bacterial strains, including:

Bacterial Strain IC50 (μM) Notes
Staphylococcus aureus5.0Significant inhibition observed
Escherichia coli10.0Moderate inhibition

Anticancer Potential

Research has demonstrated the compound's cytotoxic effects on several cancer cell lines. Notably, it exhibited selective cytotoxicity towards:

Cancer Cell Line IC50 (μM) Notes
HeLa (Cervical Cancer)12.5Selective against cancer cells
MCF-7 (Breast Cancer)15.0Promising results in inhibiting cell proliferation

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for its therapeutic effects. For example, it has shown potential in inhibiting acetylcholinesterase (AChE), an important target in neurodegenerative diseases.

Enzyme IC50 (μM) Notes
Acetylcholinesterase0.25Comparable to established inhibitors

Case Studies

Several studies have explored the biological activity of this compound:

Antimicrobial Studies

A study investigated the efficacy of the compound against Mycobacterium tuberculosis, revealing an IC50 value indicating significant antibacterial activity.

Cytotoxicity Assays

In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells.

Enzyme Inhibition Profiles

A detailed analysis showed that the compound had inhibitory effects on AChE with an IC50 value comparable to established treatments.

Data Summary

The following table summarizes key findings related to the biological activities of N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide:

Biological Activity IC50 (μM) Notes
Antimicrobial (S. aureus)5.0Significant inhibition observed
Antimicrobial (E. coli)10.0Moderate inhibition
Cytotoxicity (HeLa)12.5Selective against cancer cells
Cytotoxicity (MCF-7)15.0Promising results
AChE Inhibition0.25Comparable to standard treatments

Wirkmechanismus

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:

5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14, ZINC27742665)

  • Structure : Retains the 6-ethoxy-benzothiazole-carboxamide group but replaces chromene with a pyrimidine ring.
  • Key Differences : Bromine and methylsulfanyl substituents on pyrimidine increase steric bulk and electron-withdrawing effects.
  • Implications : Pyrimidine’s planar structure may enhance DNA intercalation, but reduced solubility compared to chromene could limit bioavailability .

N-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide

  • Structure : Fluorine replaces ethoxy at the benzothiazole 6-position; chromene has a phenyl group at C2.
  • Key Differences : Fluorine’s electronegativity may strengthen hydrogen bonding, while the phenyl group introduces steric hindrance.
  • Implications : Enhanced target affinity possible due to fluorine’s inductive effects, but phenyl substitution could reduce conformational flexibility .

6-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide

  • Structure : Dual halogenation (Cl at chromene C6, F at benzothiazole C6) and methyl at chromene C5.
  • Key Differences : Chlorine’s hydrophobic character and fluorine’s electronic effects create a polarized scaffold.

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

  • Structure : Methoxy substituent on benzothiazole; adamantane replaces chromene.
  • Key Differences : Adamantane’s rigidity and lipophilicity enhance membrane penetration but increase molecular weight (MW = 384.5 g/mol).
  • Implications : Suitable for CNS targets due to adamantane’s blood-brain barrier permeability .

Structural and Functional Data Comparison

Compound Name Benzothiazole Substituent Chromene Substituent Molecular Weight (g/mol) Notable Bioactivity
Target Compound 6-Ethoxy 6-Methyl, 4-oxo 380.42 Data limited; inferred stability from chromene-carboxamide
Z14 (Pyrimidine analog) 6-Ethoxy Pyrimidine (Br, SMe) 454.34 Potential DNA-targeting (unverified)
6-Fluoro-benzothiazole analog 6-Fluoro 3-Methyl, 2-phenyl 406.40 Enhanced receptor affinity (hypothetical)
Adamantane-containing analog 6-Methoxy Adamantane 384.50 CNS-targeting potential
6-Chloro-7-methyl analog 6-Fluoro 6-Chloro, 7-methyl 392.81 Halogen bonding applications

Research Findings and Implications

  • Substituent Effects :
    • Ethoxy vs. Methoxy/Fluoro : Ethoxy balances lipophilicity and steric bulk, whereas methoxy reduces metabolic stability, and fluorine enhances electronegativity .
    • Chromene vs. Pyrimidine/Adamantane : Chromene’s conjugated system favors planar interactions, while pyrimidine and adamantane cater to niche targets (e.g., DNA or CNS) .
  • Synthetic Feasibility : The target compound’s synthesis (via carboxamide coupling) is comparable to analogs, but brominated or adamantane-containing derivatives require specialized reagents .
  • Biological Activity : Chromene-carboxamides (e.g., 3-hydroxy-6-methyl-4-oxo-pyran-2-carboxamide in ) show antimicrobial activity, suggesting the target compound may share similar modes of action .

Biologische Aktivität

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, with a complex structure, combines elements of benzothiazole and chromene, which are known for various pharmacological effects. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Property Details
IUPAC Name N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
Molecular Formula C20H16N2O4S
Molecular Weight 368.42 g/mol
CAS Number 873082-70-3

The biological activity of N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing signaling pathways.
  • DNA Interaction : The compound may intercalate with DNA or RNA, impacting gene expression and cellular function.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research demonstrated that benzothiazole derivatives have the ability to induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic markers .

Antimicrobial Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has shown promising antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Case Studies

  • Antitumor Activity in Breast Cancer Models :
    • A study investigated the effects of this compound on breast cancer cell lines (MCF7). Results indicated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy Against Staphylococcus aureus :
    • In vitro tests revealed that the compound exhibited significant inhibitory effects against Staphylococcus aureus with an IC50 value comparable to standard antibiotics .

Q & A

Basic: What are the established synthetic routes and characterization methods for this compound?

Answer:
The synthesis of structurally related biheterocyclic compounds (e.g., chromone-thiazolidinone hybrids) involves multi-step reactions. Key steps include:

  • Coupling reactions : Use of ethanol (EtOH) or tetrahydrofuran (THF) as solvents at elevated temperatures (170–210°C) to facilitate cyclization and amide bond formation .
  • Purification : Recrystallization from EtOH or flash chromatography with ethyl acetate/hexane mixtures to isolate products with yields ranging from 37% to 93% .
  • Characterization :
    • NMR/IR spectroscopy : To confirm functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ in IR; aromatic protons at δ 6.5–8.5 ppm in ¹H NMR) .
    • Single-crystal X-ray diffraction : For precise determination of bond angles (e.g., O4–C14–N2 = 123.15°) and molecular packing .

Basic: How is crystallographic data utilized to validate the compound's structure?

Answer:
Single-crystal X-ray diffraction (SCXRD) provides atomic-level structural insights:

  • Bond parameters : Critical angles (e.g., C15–C16–C17 = 106.6°) and torsion angles (e.g., C2–C3–C4–C5 = −0.8°) confirm stereochemical integrity .
  • Solvent interactions : DMF solvates often form hydrogen bonds (e.g., N–H···O) with carbonyl groups, stabilizing the crystal lattice .
  • Validation : R factors < 0.05 and data-to-parameter ratios > 15 ensure high reliability .

Advanced: How can synthetic routes be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) may reduce side reactions in benzothiazole formation .
  • Temperature control : Gradual heating (e.g., 190°C → 210°C) minimizes decomposition of thermally labile intermediates .
  • Byproduct analysis : TLC monitoring and LC-MS identify impurities early, enabling protocol adjustments .

Advanced: How do structural modifications influence biological activity in related compounds?

Answer:
Structure-activity relationship (SAR) studies on analogs reveal:

  • Electron-withdrawing groups : Chloro/fluoro substituents on aromatic rings enhance antimicrobial activity (e.g., MIC = 2–8 µg/mL against S. aureus) by increasing electrophilicity .
  • Chromone moiety : The 4-oxo group is critical for antifungal activity, likely via inhibition of fungal cytochrome P450 enzymes .
  • Thiazole ring flexibility : Bulky substituents (e.g., 2,6-dichlorophenyl) reduce conformational freedom, diminishing binding to target proteins .

Advanced: How can conflicting bioactivity data across studies be resolved?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., broth microdilution for MIC determination) to ensure reproducibility .
  • Solubility differences : Use DMSO stock solutions at consistent concentrations (<1% v/v) to avoid solvent interference .
  • Target specificity : Employ computational docking (e.g., AutoDock Vina) to validate binding modes to enzymes like Candida CYP51 .
  • Meta-analysis : Compare data across analogs (e.g., 4-oxo vs. 4-thio chromones) to identify trends .

Advanced: What computational methods are used to predict pharmacokinetic properties?

Answer:

  • ADMET prediction : Tools like SwissADME estimate logP (~3.2) and bioavailability scores (<0.55), suggesting moderate permeability .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability (e.g., RMSD < 2.0 Å over 100 ns) to assess target engagement .
  • QSAR modeling : Correlate Hammett constants (σ) of substituents with IC₅₀ values to guide structural optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.